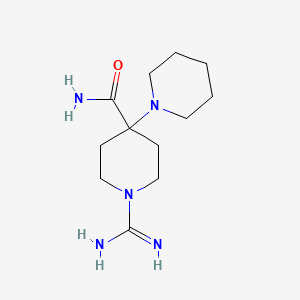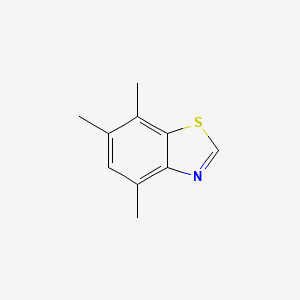![molecular formula C19H19NO3 B14919266 5-(Furan-2-yl)-2-{1-[(4-methylphenyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B14919266.png)
5-(Furan-2-yl)-2-{1-[(4-methylphenyl)amino]ethylidene}cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-FURYL)-2-[1-(4-TOLUIDINO)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE is an organic compound that features a furan ring, a toluidine moiety, and a cyclohexanedione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-FURYL)-2-[1-(4-TOLUIDINO)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE typically involves multi-step organic reactions. One possible route could involve the condensation of a furan derivative with a toluidine derivative, followed by cyclization to form the cyclohexanedione core. Reaction conditions may include the use of acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the toluidine moiety.
Reduction: Reduction reactions could target the carbonyl groups in the cyclohexanedione structure.
Substitution: Substitution reactions may occur at various positions on the furan ring or the toluidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce cyclohexanol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-FURYL)-2-[1-(4-TOLUIDINO)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound could be investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their potential as therapeutic agents, targeting specific enzymes or receptors.
Industry
In the industrial sector, such compounds could be used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action for 5-(2-FURYL)-2-[1-(4-TOLUIDINO)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets like enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-FURYL)-2-[1-(4-METHYLAMINO)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE
- 5-(2-FURYL)-2-[1-(4-ANILINO)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE
Uniqueness
The uniqueness of 5-(2-FURYL)-2-[1-(4-TOLUIDINO)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H19NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
5-(furan-2-yl)-3-hydroxy-2-[C-methyl-N-(4-methylphenyl)carbonimidoyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C19H19NO3/c1-12-5-7-15(8-6-12)20-13(2)19-16(21)10-14(11-17(19)22)18-4-3-9-23-18/h3-9,14,21H,10-11H2,1-2H3 |
InChI Key |
VEVCIVAOJNBHQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C)C2=C(CC(CC2=O)C3=CC=CO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)piperidine-1-carbothioamide](/img/structure/B14919191.png)
![3-(4-tert-butylphenyl)-11-(furan-2-yl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14919193.png)
![2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14919206.png)
![1-({3-[(Thiophen-2-ylcarbonyl)oxy]naphthalen-1-yl}methyl)naphthalen-2-yl thiophene-2-carboxylate](/img/structure/B14919213.png)
![(4Z)-2-(4-methoxyphenyl)-5-propyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14919221.png)


![N-(4-methoxybenzyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-phenylurea](/img/structure/B14919237.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B14919244.png)
![[(2-{[4-(Ethoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B14919249.png)
![N-(2-{[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}ethyl)pyrazine-2-carboxamide](/img/structure/B14919254.png)
![2-Chloro-N-{[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}propanamide](/img/structure/B14919261.png)
![2-(2,3-dihydro-1H-inden-2-ylamino)-4,4-dimethyl-6-oxo-N-[4-(propan-2-yl)phenyl]cyclohex-1-ene-1-carbothioamide](/img/structure/B14919274.png)
